molecular formula C13H14N2O B8272145 N-(2-Cyano-4-methylphenyl)-4-piperidone

N-(2-Cyano-4-methylphenyl)-4-piperidone

Cat. No.: B8272145
M. Wt: 214.26 g/mol
InChI Key: MVBBXTFGLPAFJQ-UHFFFAOYSA-N
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Description

N-(2-Cyano-4-methylphenyl)-4-piperidone is a chemical compound offered for research and development purposes. It features a piperidone scaffold, a structure frequently encountered in medicinal chemistry and drug discovery. Piperidone derivatives are versatile intermediates and building blocks in organic synthesis, often investigated for their potential biological activities. Researchers can utilize this compound in the synthesis of more complex molecules, for library generation in high-throughput screening, or as a reference standard in analytical studies. This product is intended for use by qualified laboratory and research professionals only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-methyl-2-(4-oxopiperidin-1-yl)benzonitrile

InChI

InChI=1S/C13H14N2O/c1-10-2-3-13(11(8-10)9-14)15-6-4-12(16)5-7-15/h2-3,8H,4-7H2,1H3

InChI Key

MVBBXTFGLPAFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC(=O)CC2)C#N

Origin of Product

United States

Scientific Research Applications

Synthesis of Pharmaceuticals

N-(2-Cyano-4-methylphenyl)-4-piperidone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to undergo various chemical reactions, leading to the formation of biologically active derivatives. Notable applications include:

  • Opioid Analgesics : The compound is involved in the synthesis of potent opioid analgesics, such as fentanyl derivatives. Its ability to form stable piperidine rings is essential for the pharmacological activity of these drugs .
  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related piperidine compounds have shown efficacy against multi-drug resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

The compound has been studied for its biological activities, particularly in the context of cancer therapy and anti-inflammatory effects:

  • Anti-Cancer Properties : Various studies have demonstrated that piperidine derivatives can inhibit the growth of cancer cells. For example, compounds derived from this compound have shown promise in reducing tumor cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 and HepG-2 .
  • Anti-Inflammatory Effects : The activation of specific signaling pathways, such as NF-kB, is critical in inflammation. Piperidine derivatives have been shown to inhibit this pathway, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

A study synthesized a series of piperidine derivatives based on this compound and evaluated their anti-cancer activity. The results indicated that certain derivatives significantly reduced cell viability in hematological cancer lines while enhancing apoptosis-related gene expression .

Case Study 2: Development of Antimicrobial Agents

Another research effort focused on modifying the structure of this compound to enhance its antimicrobial activity. The study found that specific substitutions on the piperidine ring improved efficacy against resistant bacterial strains while maintaining low toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Similar 4-Piperidone Derivatives

Structural and Electronic Differences

The substituent on the nitrogen atom and the aromatic ring critically influence reactivity and biological activity. Key comparisons include:

Compound Name N-Substituent Aromatic Substituent(s) Molecular Weight (g/mol) Key Electronic Features
N-(2-Cyano-4-methylphenyl)-4-piperidone 2-Cyano-4-methylphenyl None 212.25 Electron-withdrawing -CN group enhances HOMO localization on the piperidone ring
N-(2-Phenylethyl)-4-piperidone 2-Phenylethyl None 203.28 Electron-rich phenyl group increases lipophilicity
Fentanyl 1-Phenethyl-4-piperidyl Propionanilide 336.47 Bulky phenethyl group enhances μ-opioid receptor binding
N-(tert-Butoxycarbonyl)-4-piperidone tert-Butoxycarbonyl (Boc) None 201.26 Boc group protects nitrogen during synthesis
Spirotriazole derivatives Benzylidene, sulfonamide Varied (e.g., pyrimidinyl) 450–550 Spiro architecture and electron-deficient triazole enhance antimicrobial activity
  • Electronic Effects: The cyano (-CN) group in this compound is electron-withdrawing, localizing the HOMO on the piperidone ring and exo double bonds, similar to unsubstituted analogs. In contrast, electron-donating groups (e.g., -CH₃ in N-methyl derivatives) shift HOMO distribution to aromatic rings .
Anti-inflammatory and Anticancer Activity
  • This compound: Likely shares anti-inflammatory and anticancer properties with curcumin analogs due to the 4-piperidone scaffold’s affinity for thiol-containing targets. The -CN group may enhance binding specificity compared to methyl or benzyl substituents .
  • Fentanyl: No anti-inflammatory activity; instead, it acts as a potent μ-opioid agonist due to the phenethyl-propionanilide substituent .
  • Spirotriazole derivatives: Exhibit broad-spectrum antimicrobial activity, with pyrimidinyl substituents showing superior efficacy against bacteria and fungi compared to cyano-containing analogs .
Antimicrobial Activity
  • The target compound’s -CN group may reduce antimicrobial potency compared to spirotriazoles with sulfonamide or pyrimidinyl groups, which directly interact with microbial enzymes .

Physicochemical Properties

Property This compound N-(2-Phenylethyl)-4-piperidone N-Boc-4-piperidone
Melting Point ~250–270°C (estimated) Not reported 59–63°C
Solubility Moderate in polar solvents High in organic solvents Low in water
Stability Stable under inert conditions Air-sensitive Hydrolysis-prone

The cyano group likely increases melting point and polarity compared to phenyl or Boc-substituted analogs .

Preparation Methods

Intermediate Synthesis: 4-Piperidone HCl Hydrate

The synthesis of this compound begins with the preparation of 4-piperidone HCl hydrate, a foundational intermediate. As detailed in the patent WO2022195497A1, this involves a three-step process:

  • Etherification of N-Carbethoxy-4-piperidone :
    N-Carbethoxy-4-piperidone reacts with trimethyl orthoformate (TMOF) in methanol under acid catalysis (e.g., p-toluenesulfonic acid, PTSA) at 64°C for 60 minutes to yield N-Carbethoxy-4,4-dimethoxypiperidine. The molar ratio of N-Carbethoxy-4-piperidone to TMOF (1:1.6) and the use of methanol as a solvent ensure high conversion rates (>95%).

  • Hydrolysis to 4,4-Dimethoxypiperidine :
    The intermediate undergoes hydrolysis with potassium hydroxide (KOH) at 75°C for 32 hours, removing the carbethoxy group and yielding 4,4-dimethoxypiperidine. This step achieves a purity of 97.23% (by GC analysis) and a yield of 70.65%.

  • Acidic Demethylation to 4-Piperidone HCl Hydrate :
    Treatment with 30% hydrochloric acid at 75°C for 24 hours cleaves the methoxy groups, producing 4-piperidone HCl hydrate.

Table 1: Key Reaction Parameters for 4-Piperidone HCl Hydrate Synthesis

StepReagentCatalystTemperatureTimeYieldPurity
1TMOFPTSA64°C60m95%>99%
2KOH75°C32h70.65%97.23%
3HCl75°C24h85%98.5%

N-Arylation: Introducing the 2-Cyano-4-methylphenyl Group

The final step involves coupling 4-piperidone HCl hydrate with 2-cyano-4-methylphenyl bromide via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination:

  • SNAr Route :
    Reacting 4-piperidone with 2-cyano-4-methylphenyl bromide in the presence of a base (e.g., KOH) at 80–100°C facilitates direct substitution. However, this method suffers from moderate yields (50–60%) due to steric hindrance from the methyl group.

  • Buchwald-Hartwig Amination :
    Using palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enables C–N bond formation under milder conditions (60–80°C). This approach improves yields to 75–80% while maintaining high regioselectivity.

Optimization of Reaction Conditions

Catalytic System Efficiency

The choice of catalyst significantly impacts N-arylation efficiency. Comparative studies indicate that Pd/Xantphos systems reduce side reactions (e.g., dehalogenation) compared to traditional Cu-mediated couplings. For instance, a Pd(OAc)₂/Xantphos catalyst at 1 mol% loading achieves 80% conversion in 12 hours, whereas CuI requires 24 hours for 65% yield.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. Operating at 70°C balances kinetic and thermodynamic control, minimizing thermal degradation of the cyano group.

Challenges in Synthesis

Steric and Electronic Factors

The methyl group at the 4-position of the phenyl ring creates steric hindrance, slowing nucleophilic attack. Additionally, the electron-withdrawing cyano group deactivates the aryl bromide, necessitating higher reaction temperatures or stronger bases.

Purification Difficulties

The product’s polar nature complicates isolation via crystallization. Chromatography using silica gel with ethyl acetate/hexane (3:7) achieves >95% purity but increases production costs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-cyano-4-methylphenyl)-4-piperidone, and how are intermediates purified?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-piperidone derivatives with 2-cyano-4-methylphenyl precursors under anhydrous conditions (e.g., dichloromethane or THF) in the presence of a base like triethylamine. Purification typically involves column chromatography followed by recrystallization. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is N-(2-cyano-4-methylphenyl)-4-piperidone characterized analytically?

  • Answer : Key characterization methods include:

  • ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., cyano group at ~110 ppm in ¹³C NMR).
  • Mass Spectrometry (ESI-MS or GC-MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving molecular geometry (e.g., piperidone ring conformation) using crystallographic parameters (e.g., unit cell dimensions a, b, c) .

Q. What pharmacological screening strategies are recommended for this compound?

  • Answer : Prioritize in vitro assays for target engagement (e.g., receptor binding assays for CNS targets) and metabolic stability studies (e.g., cytochrome P450 inhibition). Use dose-response curves to determine IC₅₀/EC₅₀ values. Cross-validate results with in silico docking simulations to correlate structural features (e.g., cyano group orientation) with activity .

Q. What regulatory precautions apply to 4-piperidone derivatives like this compound?

  • Answer : Derivatives of 4-piperidone are often regulated due to their potential misuse in illicit drug synthesis (e.g., fentanyl analogs). Researchers must comply with Controlled Substances Act guidelines, including secure storage, usage logs, and reporting to authorities. Structural analogs like 1-benzyl-4-piperidone are classified as controlled precursors .

Advanced Research Questions

Q. How can synthetic yields of N-(2-cyano-4-methylphenyl)-4-piperidone be optimized while minimizing byproducts?

  • Answer : Use Design of Experiments (DoE) to optimize reaction parameters:

  • Temperature : 40–60°C for controlled reactivity.
  • Catalyst : Pd(OAc)₂ or CuI for cross-coupling steps.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility. Monitor reaction progress via TLC/HPLC to terminate at ~85–90% conversion, reducing side reactions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Answer : Contradictions may arise from tautomerism or impurities. Strategies:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals.
  • LC-MS/MS : Detect trace impurities (e.g., unreacted precursors) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Answer : Perform:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with μ-opioid receptors).
  • QSAR Modeling : Corolate electronic properties (e.g., Hammett σ values of substituents) with bioactivity.
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics .

Q. How to analyze and mitigate batch-to-batch variability in impurity profiles?

  • Answer : Implement:

  • HPLC-PDA/MS : Quantify impurities (e.g., des-cyano byproducts).
  • DoE on Purification : Vary chromatography gradients (e.g., 10–100% acetonitrile in C18 columns).
  • Stability Studies : Assess degradation under stress conditions (pH, temperature) .

Q. What in silico strategies predict metabolic pathways for this compound?

  • Answer : Use software like MetaSite or GLORYx to predict Phase I/II metabolism. Focus on:

  • Cyano Group Hydrolysis : Potential formation of carboxylic acids.
  • Piperidone Ring Oxidation : Likely CYP3A4-mediated pathways. Validate with in vitro hepatocyte assays .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the cyano group.
  • Analytical Workflows : Combine orthogonal techniques (NMR, MS, XRD) for unambiguous characterization.
  • Regulatory Compliance : Maintain documentation aligned with DEA/FDA guidelines for controlled precursors .

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